molecular formula C18H18FN5O2S B2876320 1-((4-(2H-1,2,3-triazol-2-yl)phenyl)sulfonyl)-4-(2-fluorophenyl)piperazine CAS No. 2034208-83-6

1-((4-(2H-1,2,3-triazol-2-yl)phenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

Cat. No. B2876320
CAS RN: 2034208-83-6
M. Wt: 387.43
InChI Key: OOKJZSKJPNQZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-(2H-1,2,3-triazol-2-yl)phenyl)sulfonyl)-4-(2-fluorophenyl)piperazine, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Antibacterial Activities

A study focused on synthesizing novel piperazine derivatives, including those related to the compound , and assessed their antibacterial activities. Notably, certain derivatives exhibited significant antibacterial properties at specific concentrations (Wu Qi, 2014).

Sulfomethylation in Chemical Synthesis

Another research explored the sulfomethylation of piperazine and polyazamacrocycles, contributing to the development of various chemical derivatives. This process was found to be highly influenced by pH and could lead to the creation of mixed-side-chain macrocyclic chelates (J. van Westrenen & A. D. Sherry, 1992).

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and characterized, revealing compounds with subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. These findings are valuable for understanding receptor-ligand interactions and could have implications in pharmacological research (T. Borrmann et al., 2009).

Antiproliferative Agents

A study designed and synthesized novel sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety. These compounds showed promising antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for antitumor agents (Dongjun Fu et al., 2017).

Metabolism of Novel Antidepressants

Research on the metabolism of a novel antidepressant, Lu AA21004, identified the compound as being oxidized into various metabolites. This study contributes to our understanding of the metabolic pathways and enzymatic interactions of novel pharmacological compounds (Mette G. Hvenegaard et al., 2012).

Fe-Catalyzed Synthesis

A study on Fe-catalyzed synthesis provided insights into the production of flunarizine, a drug used for treating migraines and other conditions, demonstrating the role of metal-catalyzed reactions in pharmaceutical synthesis (R. N. Shakhmaev et al., 2016).

Melanocortin Receptors

Research into the synthesis and characterization of piperazine analogs of the melanocortin 4 receptor agonist "THIQ" provided valuable insights into the structural and pharmacological aspects of these compounds. This study has implications for understanding receptor-ligand interactions in drug development (F. Mutulis et al., 2004).

properties

IUPAC Name

1-(2-fluorophenyl)-4-[4-(triazol-2-yl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c19-17-3-1-2-4-18(17)22-11-13-23(14-12-22)27(25,26)16-7-5-15(6-8-16)24-20-9-10-21-24/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKJZSKJPNQZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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